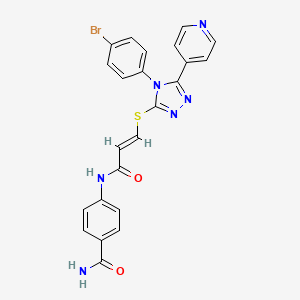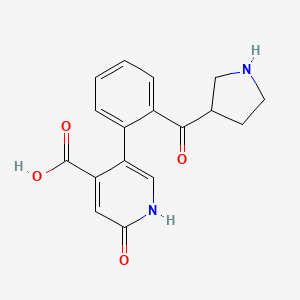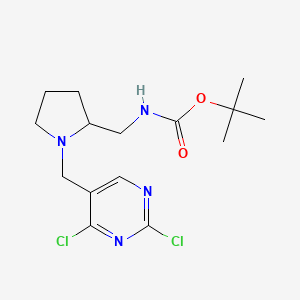
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C16H24Cl2N4O2 It is a derivative of pyrrolidine and pyrimidine, featuring a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Attachment of the Pyrimidine Group: The 2,4-dichloropyrimidine moiety is introduced via nucleophilic substitution reactions.
Introduction of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
- Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
Uniqueness
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H22Cl2N4O2 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-8-11-5-4-6-21(11)9-10-7-18-13(17)20-12(10)16/h7,11H,4-6,8-9H2,1-3H3,(H,19,22) |
Clé InChI |
SWGWFLHTEVQSRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCN1CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
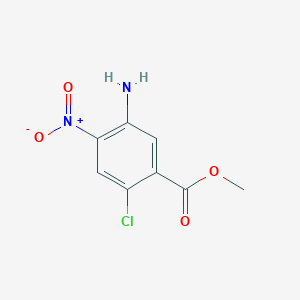
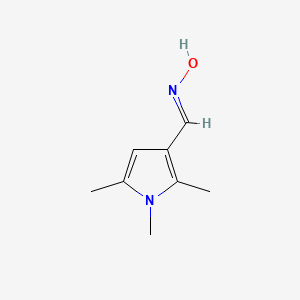
![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)

![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
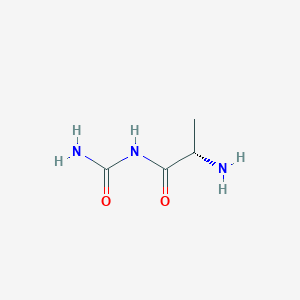
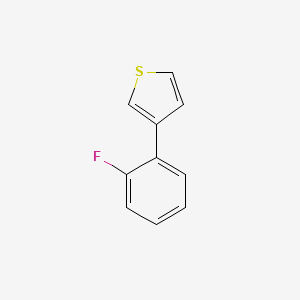
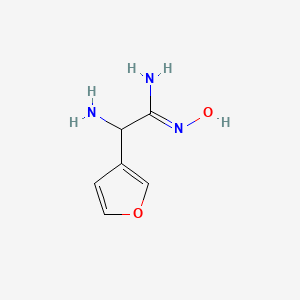
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)

